molecular formula C17H22N4O2S B2839718 (1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309572-85-6

(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2839718
CAS RN: 2309572-85-6
M. Wt: 346.45
InChI Key: RRTZCTHWJQGXPL-UHFFFAOYSA-N
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Description

(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

1-Sulfonyl-1,2,3-triazoles, similar to the core structure of the compound , are synthesized through copper-catalyzed azide-alkyne cycloaddition. These compounds are stable precursors to various reactive intermediates, including Rh–azavinyl carbenes, and can introduce nitrogen atoms into heterocycles. This property is particularly important for creating complex structures with significant synthetic and medicinal value. The generated carbenes from these compounds have shown to react with aldehydes, leading to adducts that undergo intramolecular cyclization, yielding homochiral 3-sulfonyl-4-oxazolines with excellent yield and enantioselectivity. These compounds are noteworthy for their easily installed stereocenter and synthetically useful electron-rich double bond, highlighting their importance in organic synthesis (Zibinsky & Fokin, 2013).

Catalytic Applications

The compound's core structure is also involved in rhodium(II)-catalyzed intramolecular cycloisomerizations, leading to the formation of highly functionalized polycyclic N-heterocycles. This process utilizes a rhodium imino carbene intermediate and highlights the compound's role in the divergent synthesis of complex molecules. The reaction's versatility is demonstrated by its ability to produce diazabicyclo[3.2.1]octane derivatives, showcasing the compound's potential in developing novel therapeutic agents and materials (Chen et al., 2014).

Mechanistic Insights and Derivatives

Further research into N-sulfonyl-1,2,3-triazoles and their interaction with 1,3,5-triazinanes has led to the synthesis of octahydro-1H-purine derivatives. This process involves a formal [6+3] cycloaddition followed by ring-closure and rearrangements, providing insights into the mechanistic pathways of such transformations. These findings not only expand the chemical repertoire of these compounds but also contribute to the understanding of their reaction mechanisms, which can be leveraged for the synthesis of novel compounds with potential biological activity (Ge, Wu, & Bao, 2019).

properties

IUPAC Name

8-[(3-methylphenyl)methylsulfonyl]-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-3-2-4-14(9-13)12-24(22,23)21-15-5-6-16(21)11-17(10-15)20-8-7-18-19-20/h2-4,7-9,15-17H,5-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTZCTHWJQGXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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